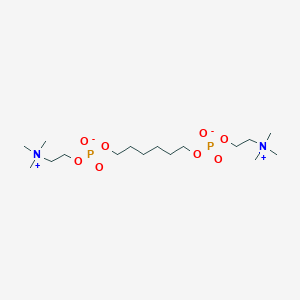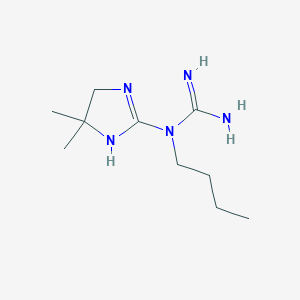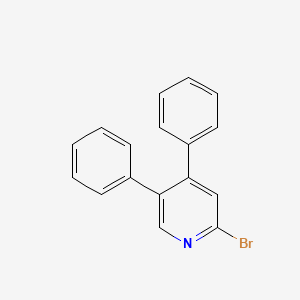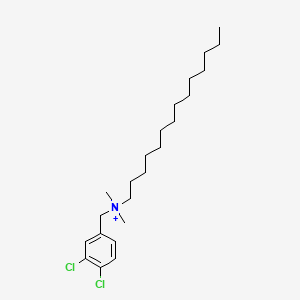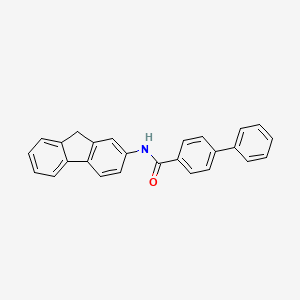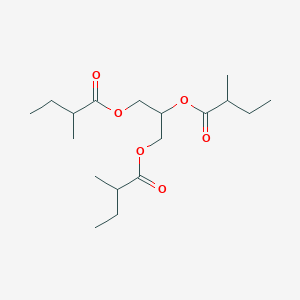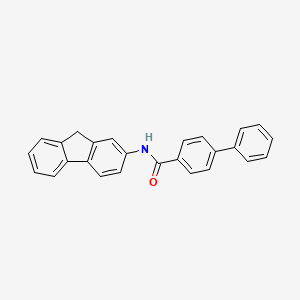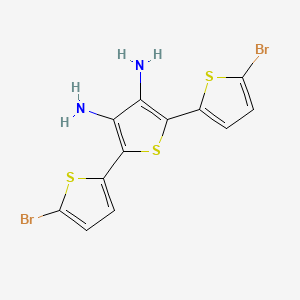
2,5-bis(5-bromothiophen-2-yl)thiophene-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(5-bromothiophen-2-yl)thiophene-3,4-diamine is an organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles that are widely used in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(5-bromothiophen-2-yl)thiophene-3,4-diamine typically involves the bromination of thiophene derivatives followed by amination. One common method is the bromination of 2,5-dibromothiophene using N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 2,5-bis(5-bromothiophen-2-yl)thiophene can then be subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(5-bromothiophen-2-yl)thiophene-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atoms or the thiophene ring.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated thiophene derivatives.
Substitution: Thiophene derivatives with various functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
2,5-Bis(5-bromothiophen-2-yl)thiophene-3,4-diamine has several applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors and conductive polymers.
Materials Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,5-bis(5-bromothiophen-2-yl)thiophene-3,4-diamine depends on its application. In organic electronics, the compound can facilitate charge transport due to its conjugated system and electron-donating amine groups. The bromine atoms can also participate in halogen bonding, influencing the compound’s interactions with other molecules and materials .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(5-bromothiophen-2-yl)thiophene: Lacks the amine groups, which can affect its reactivity and applications.
5-Bromo-2-thiophenecarboxaldehyde: Contains a formyl group instead of amine groups, leading to different chemical behavior and applications.
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4-dione: A more complex structure with additional functional groups, used in organic semiconductors.
Uniqueness
2,5-Bis(5-bromothiophen-2-yl)thiophene-3,4-diamine is unique due to the presence of both bromine atoms and amine groups, which can enhance its reactivity and versatility in various applications
Propiedades
Fórmula molecular |
C12H8Br2N2S3 |
|---|---|
Peso molecular |
436.2 g/mol |
Nombre IUPAC |
2,5-bis(5-bromothiophen-2-yl)thiophene-3,4-diamine |
InChI |
InChI=1S/C12H8Br2N2S3/c13-7-3-1-5(17-7)11-9(15)10(16)12(19-11)6-2-4-8(14)18-6/h1-4H,15-16H2 |
Clave InChI |
HPRFXOILDXYYNP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)Br)C2=C(C(=C(S2)C3=CC=C(S3)Br)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


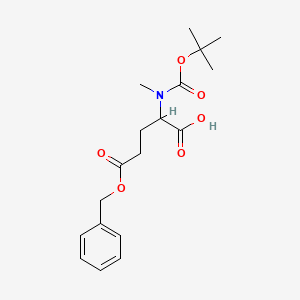



![2-Chloro-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12818282.png)

